Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with 3-amino-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various substituents on the amino group.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Cyclization Products: Cyclic compounds with enhanced stability and unique properties.
Scientific Research Applications
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-nitro-1,2,4-oxadiazol-5-yl)acetate
- Ethyl 2-(3-hydroxy-1,2,4-oxadiazol-5-yl)acetate
- Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
Uniqueness
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Biological Activity
Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives under controlled conditions to yield the oxadiazole ring structure. This compound can be synthesized through various methods, including one-pot reactions that streamline the process while maintaining high yields.
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Preliminary studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) suggesting its potential as a novel antimicrobial agent .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Enterococcus faecalis | 8 |
Escherichia coli | 16 |
2. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have reported its effectiveness against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve modulation of enzyme activities and induction of apoptosis in cancer cells .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
The biological activity of this compound is largely attributed to its structural features that allow for hydrogen bonding interactions with target proteins or enzymes. The presence of the amino group enhances its ability to modulate enzyme activities, which is crucial in both antimicrobial and anticancer mechanisms .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
- Cytotoxicity in Cancer Models : In vitro assays showed that this compound induced cell cycle arrest and apoptosis in MCF-7 cells through caspase activation pathways .
Properties
CAS No. |
137654-45-6 |
---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)9-12-4/h2-3H2,1H3,(H2,7,9) |
InChI Key |
IQGGFFROJMZSSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)N |
Origin of Product |
United States |
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